Cas no 2680715-34-6 (2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid)

2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 化学的及び物理的性質
名前と識別子
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- 2680715-34-6
- EN300-28308689
- 2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid
- 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid
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- インチ: 1S/C29H28N2O6/c32-27(33)17-31(29(35)36-18-20-8-2-1-3-9-20)21-14-15-30(16-21)28(34)37-19-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h1-13,21,26H,14-19H2,(H,32,33)
- InChIKey: YXAVHQDILRLQSF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCC(C1)N(C(=O)OCC1C=CC=CC=1)CC(=O)O)=O
計算された属性
- せいみつぶんしりょう: 500.19473662g/mol
- どういたいしつりょう: 500.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 9
- 複雑さ: 792
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 96.4Ų
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28308689-0.05g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.05g |
$1851.0 | 2025-03-19 | |
Enamine | EN300-28308689-10.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 10.0g |
$9474.0 | 2025-03-19 | |
Enamine | EN300-28308689-1.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 1.0g |
$2203.0 | 2025-03-19 | |
Enamine | EN300-28308689-0.25g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.25g |
$2027.0 | 2025-03-19 | |
Enamine | EN300-28308689-0.1g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.1g |
$1939.0 | 2025-03-19 | |
Enamine | EN300-28308689-2.5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 2.5g |
$4319.0 | 2025-03-19 | |
Enamine | EN300-28308689-5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 5g |
$6390.0 | 2023-09-07 | ||
Enamine | EN300-28308689-1g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 1g |
$2203.0 | 2023-09-07 | ||
Enamine | EN300-28308689-5.0g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 5.0g |
$6390.0 | 2025-03-19 | |
Enamine | EN300-28308689-0.5g |
2-{[(benzyloxy)carbonyl](1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino}acetic acid |
2680715-34-6 | 95.0% | 0.5g |
$2115.0 | 2025-03-19 |
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid 関連文献
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acidに関する追加情報
Introduction to 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid (CAS No. 2680715-34-6)
2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid, identified by its CAS number 2680715-34-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structure, which includes multiple functional groups such as benzyloxy carbonyl, fluorenylmethoxycarbonyl, and pyrrolidine moieties. These structural features contribute to its unique chemical properties and potential biological activities, making it a subject of extensive study in drug discovery and development.
The presence of the benzyloxy carbonyl group in this molecule suggests its utility as an intermediate in peptide synthesis or as a protecting group for amino acids during chemical modifications. This group is well-known for its stability under various reaction conditions, which makes it a preferred choice in synthetic organic chemistry. Additionally, the fluorenylmethoxycarbonyl moiety, a common protecting group in peptide chemistry, enhances the stability of the compound during storage and synthesis. The combination of these protective groups with the pyrrolidine ring provides a robust framework for further derivatization and functionalization.
The core structure of 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid is based on a pyrrolidine scaffold, which is a privileged scaffold in medicinal chemistry due to its ability to mimic the conformational flexibility of natural amino acids. Pyrrolidine derivatives have been widely explored for their potential pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of additional functional groups into this scaffold can modulate its biological activity, leading to the development of novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of this compound with biological targets. The fluorenylmethoxycarbonyl group, in particular, has been shown to enhance the solubility and bioavailability of peptides and peptidomimetics, making it an attractive moiety for drug design. The pyrrolidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, which are critical for drug-receptor binding. These interactions can be fine-tuned by introducing additional substituents or modifications to the pyrrolidine core.
In the context of drug discovery, 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid has been investigated for its potential role as a precursor in the synthesis of bioactive molecules. For instance, it can be used to generate peptidomimetics that mimic the activity of natural peptides while avoiding their limitations such as rapid degradation or immunogenicity. The protecting groups on the amino acids can be selectively removed under controlled conditions, allowing for the generation of diverse libraries of bioactive compounds.
The compound's structural complexity also makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors. By understanding how different functional groups interact with biological targets, researchers can design molecules that selectively modulate enzymatic activity. This approach has been particularly successful in the development of protease inhibitors, which are crucial in treating diseases such as HIV/AIDS and cancer. The pyrrolidine scaffold provides a versatile platform for designing molecules that can interact with various proteases and other enzymes.
Another area where this compound has shown promise is in the field of material science. The unique combination of functional groups makes it suitable for applications in polymer chemistry and nanotechnology. For example, it can be used to synthesize polymers with specific thermal and mechanical properties or to develop novel materials for drug delivery systems. The ability to modify the structure of this compound allows researchers to tailor its properties for various applications.
The synthesis of 2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has enabled researchers to construct complex molecular frameworks efficiently. These techniques have revolutionized organic synthesis by allowing for the rapid assembly of complex molecules from simpler starting materials.
The safety profile of this compound is another critical consideration in its application. While it does not fall under any hazardous or restricted categories, proper handling procedures must be followed to ensure worker safety during synthesis and handling. Good laboratory practices (GLP) should be adhered to at all times to minimize risks associated with chemical reagents.
In conclusion,2-{(benzyloxy)carbonyl(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)amino}acetic acid (CAS No. 2680715-34-6) is a versatile compound with significant potential in pharmaceutical research and development. Its complex structure and unique functional groups make it a valuable tool for synthesizing bioactive molecules, developing enzyme inhibitors, and exploring new applications in material science. As research continues to uncover new uses for this compound, it is likely that its importance will only continue to grow.
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